molecular formula C22H17ClN4OS B2635628 3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478077-68-8

3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone

Cat. No. B2635628
CAS RN: 478077-68-8
M. Wt: 420.92
InChI Key: IYZBNVVKZHSMLU-UHFFFAOYSA-N
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Description

The compound “3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridazinone group, which is a six-membered ring with two nitrogen atoms and a carbonyl group . The molecule also contains a benzyl group with a chlorine atom attached, indicating that it might have some interesting reactivity .


Molecular Structure Analysis

The presence of multiple aromatic rings (the benzyl group and the pyrimidine/pyridazinone rings) suggests that this compound may have significant resonance stabilization. The electronegative chlorine atom and the polar carbonyl group could make the compound reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a chlorine atom could make the compound more dense and have a higher boiling point than similar compounds without a chlorine atom .

Scientific Research Applications

Synthetic Protocols and Biological Activities

Research into pyridazinone compounds, such as ABT-963, reveals their potent and selective inhibition of COX-2, indicating significant anti-inflammatory and analgesic potential. ABT-963, for example, has shown high oral anti-inflammatory potency and gastric safety, suggesting that similar structures could offer therapeutic benefits with reduced side effects (Asif, 2016).

The synthesis of pyridazine and pyridazinone analogues highlights the versatility of these compounds in generating a variety of biologically active molecules. The synthesis techniques often involve the addition of hydrazine derivatives to appropriately substituted carbon chains, leading to compounds with cardiovascular benefits (Jakhmola et al., 2016).

Azolo[d]pyridazinones are particularly noted for their broad range of pharmacological effects, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. The detailed review of these derivatives underscores their potential as versatile pharmacophores in drug development (Tan & Ozadali Sari, 2020).

Pharmaceutical Impurities and Synthesis

The review on the novel synthesis of omeprazole and related pharmaceutical impurities illustrates the complexity of synthesizing and controlling the purity of medications involving pyridazinone structures. This work emphasizes the importance of understanding impurity profiles in pharmaceutical development (Saini et al., 2019).

Optoelectronic Applications

Functionalized quinazolines and pyrimidines have also found applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and sensors (Lipunova et al., 2018).

properties

IUPAC Name

3-[2-[(3-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4OS/c1-15-5-7-18(8-6-15)27-12-10-20(28)21(26-27)19-9-11-24-22(25-19)29-14-16-3-2-4-17(23)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZBNVVKZHSMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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